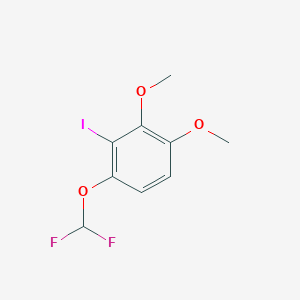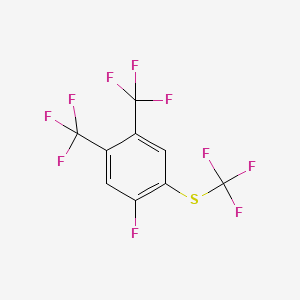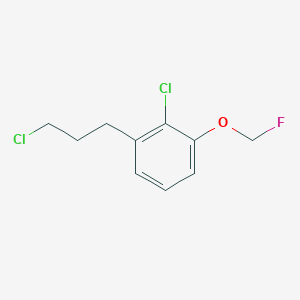
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11Cl2FO It is a derivative of benzene, featuring chloro, chloropropyl, and fluoromethoxy substituents
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Clemmensen Reduction: This step reduces the acyl group to an alkane, completing the propyl group addition.
Halogenation: Chlorine is introduced to the benzene ring through a halogenation reaction.
Methoxylation: The fluoromethoxy group is added via a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoromethoxy groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogens, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene can be compared with similar compounds such as:
- 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene
- 3-Chloro-2-hydroxypropyl methacrylate
These compounds share similar structural features but differ in the position of substituents, which can significantly influence their chemical properties and applications .
Eigenschaften
Molekularformel |
C10H11Cl2FO |
|---|---|
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
2-chloro-1-(3-chloropropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |
InChI-Schlüssel |
LULJWFQHCXIANN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OCF)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


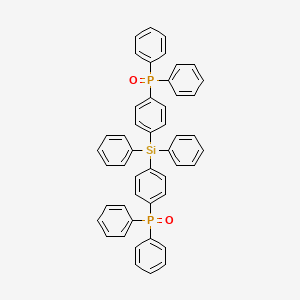
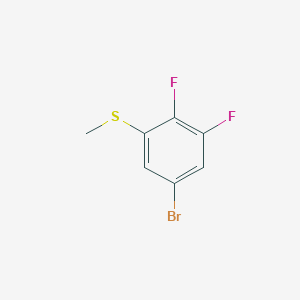

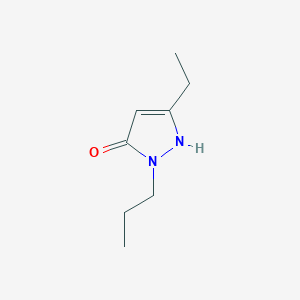
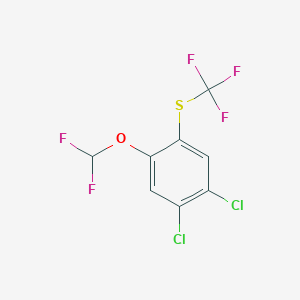
![1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B14035671.png)

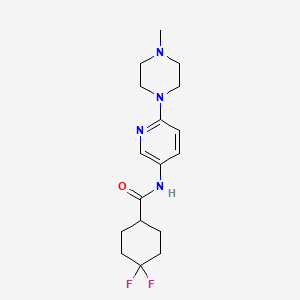
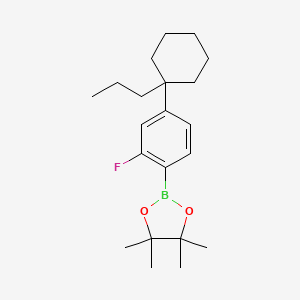
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
